Synthesis Yield Advantage: 3-(Furan-2-yl)propan-1-ol Obtained in ~96% Yield via Ethyl 3-(2-Furyl)propanoate Reduction
A synthetic route to 3-(furan-2-yl)propan-1-ol via reduction of ethyl 3-(2-furyl)propanoate achieves a yield of approximately 96% . This one-step reduction pathway contrasts with multi-step syntheses required for certain furanic alcohol regioisomers, where additional protection/deprotection steps or more expensive chiral catalysts are often needed to achieve comparable yields . The high yield achievable from readily available ester precursors represents a practical procurement and synthetic efficiency advantage.
| Evidence Dimension | Isolated yield of alcohol product from ester reduction |
|---|---|
| Target Compound Data | ~96% yield (via reduction of ethyl 3-(2-furyl)propanoate) |
| Comparator Or Baseline | Multi-step syntheses for certain furanic regioisomers (e.g., 1-(furan-2-yl)propan-1-ol via Grignard addition to furfural, typically 60-85% yield range) [class-level inference] |
| Quantified Difference | Target compound yield (~96%) exceeds typical yields for comparative multi-step routes (60-85% range); approximate 11-36 percentage point advantage |
| Conditions | Synthetic route documented by multiple chemical suppliers; reduction of 3-(2-furyl)propanoate under standard LiAlH₄ or similar hydride conditions |
Why This Matters
High synthetic yield translates directly to lower cost-per-gram for procurement and reduced waste in scale-up, making this compound an economically attractive building block relative to analogs requiring lower-yielding routes.
- [1] Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for yields of furfuryl alcohol syntheses via Grignard/Reformatsky routes). View Source
- [2] BenchChem (excluded source; not cited). Data corroborated by Bio-Delta and Chem960 non-excluded supplier documentation. View Source
